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molecular formula C6H7BO3S B581932 (5-Formyl-4-methylthiophen-2-yl)boronic acid CAS No. 352530-25-7

(5-Formyl-4-methylthiophen-2-yl)boronic acid

Cat. No. B581932
M. Wt: 169.989
InChI Key: QEIXJCOHLUKRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344160B2

Procedure details

To a degassed solution of 5-formyl-4-methylthiophen-2-ylboronic acid (2.21 g, 13.0 mmol, commercially available), 2-bromo-5-chloropyridine (2.00 g, 10.4 mmol, commercially available) and 2 N Na2CO3 (10.4 mL, 20.8 mmol) in DMF (70.2 mL) was added PdCl2dppf (0.380 g, 0.520 mmol); the flask degassed and heated to 80° C. for 2.0 h. Upon cooling, the reaction mixture was diluted with water (100 mL) and extracted with EtOAc (3×75 ml). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, concentrated and purified by flash chromatography (silica gel, CH2Cl2:EtOAc, 100:0 to 0:100) to afford 2.01 g of the title compound as a yellow solid: 1H NMR (500 MHz, DMSO-d6) δ 9.96 (1H, s), 8.57 (1H, s), 7.98 (2H, s), 7.75 (1H, s), 2.49 (3H, s).HPLC retention time: 3.158 min; LCMS (ES): m/z 238 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
70.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6](B(O)O)=[CH:5][C:4]=1[CH3:11])=[O:2].Br[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:6]2[S:7][C:3]([CH:1]=[O:2])=[C:4]([CH3:11])[CH:5]=2)=[N:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C=C(S1)B(O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
PdCl2dppf
Quantity
0.38 g
Type
reactant
Smiles
Name
Quantity
70.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask degassed
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×75 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, CH2Cl2:EtOAc, 100:0 to 0:100)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C1=CC(=C(S1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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